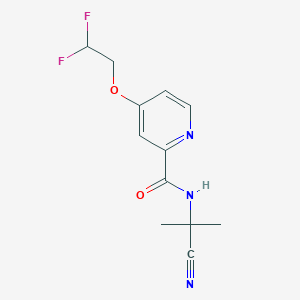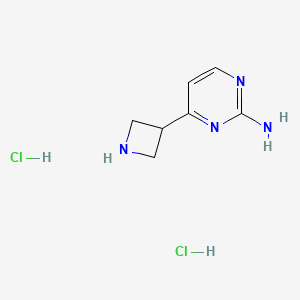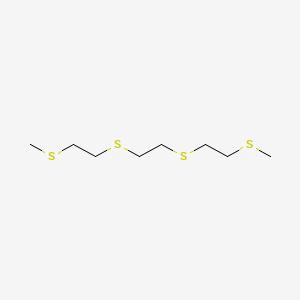
N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide, also known as CPI-455, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound works by inhibiting the activity of a protein called EZH2, which is known to play a role in the development and progression of various types of cancer.
作用機序
N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide works by inhibiting the activity of EZH2, which is a histone methyltransferase that modifies the structure of chromatin and regulates gene expression. EZH2 is overexpressed in many types of cancer, and its activity is associated with the development and progression of cancer. By inhibiting EZH2, this compound reduces the expression of genes that are involved in cancer cell growth and survival, leading to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on EZH2 activity. This compound has been tested in various cancer cell lines and animal models, and it has shown to induce cell death and reduce tumor growth and metastasis. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a cancer therapeutic.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide is its specificity for EZH2 inhibition. This compound has been shown to have minimal off-target effects, which reduces the risk of toxicity and side effects. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. This issue can be addressed by formulating this compound into a more soluble prodrug or by using alternative delivery methods.
将来の方向性
There are several future directions for the development of N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide as a cancer therapeutic. One potential direction is to combine this compound with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is to develop more potent and selective EZH2 inhibitors that can overcome the limitations of this compound. Additionally, further research is needed to understand the mechanisms of resistance to EZH2 inhibition and to identify biomarkers that can predict the response to this compound treatment. Overall, the potential of this compound as a cancer therapeutic warrants further investigation and development.
合成法
The synthesis of N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide involves several steps, starting with the reaction of 2,2-difluoroethanol with 4-chloropyridine-2-carboxylic acid to produce 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid. The acid is then converted into the corresponding acid chloride, which is reacted with N-(1-cyano-1-methylethyl)amine to produce this compound. The final product is purified using chromatography techniques. The synthesis method has been optimized to produce this compound in high yield and purity.
科学的研究の応用
N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide has been extensively studied for its potential in the treatment of cancer. EZH2 is overexpressed in many types of cancer, and its activity is associated with poor prognosis and resistance to chemotherapy. Inhibition of EZH2 with this compound has been shown to slow down the growth of cancer cells and induce cell death. This compound has been tested in various cancer cell lines and animal models, and it has shown promising results in reducing tumor growth and metastasis.
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c1-12(2,7-15)17-11(18)9-5-8(3-4-16-9)19-6-10(13)14/h3-5,10H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJIYHKBOFODBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=NC=CC(=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[2-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2545973.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2545974.png)

![5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2545976.png)


![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2545981.png)
![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2545983.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)
![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)